(Rac)-Zevaquenabant

CB1 receptor pharmacology Binding affinity Radioligand binding

Fibrosis researchers often lack a single probe that simultaneously targets peripheral CB1R and iNOS. (Rac)-Zevaquenabant fills this gap: a dual CB1R antagonist/inverse agonist and iNOS inhibitor (CB1R Ki = 5.7 nM). Its racemic nature allows direct stereospecific comparisons, as S- and R-enantiomers show divergent CB1R activity. • Dual CB1R/iNOS pharmacology • Racemic standard for enantiomeric SAR • Validated in in vitro and in vivo liver fibrosis models • Isotope-labeled analog available. Reliable supply with fast global shipping.

Molecular Formula C25H21ClF3N5O2S
Molecular Weight 548.0 g/mol
Cat. No. B12298864
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Rac)-Zevaquenabant
Molecular FormulaC25H21ClF3N5O2S
Molecular Weight548.0 g/mol
Structural Identifiers
SMILESCC(=NC(=NS(=O)(=O)C1=CC=C(C=C1)C(F)(F)F)N2CC(C(=N2)C3=CC=C(C=C3)Cl)C4=CC=CC=C4)N
InChIInChI=1S/C25H21ClF3N5O2S/c1-16(30)31-24(33-37(35,36)21-13-9-19(10-14-21)25(27,28)29)34-15-22(17-5-3-2-4-6-17)23(32-34)18-7-11-20(26)12-8-18/h2-14,22H,15H2,1H3,(H2,30,31,33)
InChIKeyNLXIJZHFEOSWPU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(Rac)-Zevaquenabant: A Racemic Dual CB1R/iNOS Antagonist with Defined 5.7 nM CB1 Affinity


(Rac)-Zevaquenabant ((Rac)-MRI-1867, compound 6b) is a racemic mixture of a peripherally restricted, hybrid small molecule that functions as a dual antagonist/inverse agonist of cannabinoid receptor type 1 (CB1R) and an inhibitor of inducible nitric oxide synthase (iNOS) [1]. It exhibits a binding affinity (Ki) of 5.7 nM for the human CB1 receptor in competitive radioligand binding assays [1]. The compound is a research tool for investigating the endocannabinoid system in peripheral tissues and is noted for its potential in liver fibrosis research .

Why (Rac)-Zevaquenabant Cannot Be Simply Substituted with Other CB1 Antagonists


In-class substitution of (Rac)-Zevaquenabant with other CB1 receptor antagonists such as rimonabant, JD5037, or AM6545 is not scientifically equivalent due to distinct differences in molecular pharmacology. (Rac)-Zevaquenabant is a dual-target inhibitor of both CB1R and iNOS, a polypharmacology not shared by most standard CB1 antagonists [1]. Furthermore, its racemic nature provides a unique tool for studying stereospecific effects, as the individual S- and R-enantiomers demonstrate divergent pharmacological profiles: S-MRI-1867 is a potent peripheral CB1R antagonist/iNOS inhibitor, while R-MRI-1867 retains iNOS inhibition but is largely inactive at CB1R [2]. Using a single-target CB1 antagonist would fail to replicate the iNOS inhibitory component of its mechanism, potentially confounding experimental outcomes in fibrosis and inflammation models [1].

Quantitative Differentiation of (Rac)-Zevaquenabant: A Comparative Evidence Guide for Scientific Procurement


CB1 Receptor Binding Affinity: (Rac)-Zevaquenabant vs. Ibipinabant (SLV319)

(Rac)-Zevaquenabant demonstrates a slightly higher binding affinity (lower Ki) for the human CB1 receptor compared to the clinically tested CB1 antagonist Ibipinabant (SLV319). In competitive binding assays, (Rac)-Zevaquenabant exhibits a Ki of 5.7 nM [1], whereas Ibipinabant (SLV319) shows a Ki of 7.8 nM .

CB1 receptor pharmacology Binding affinity Radioligand binding

Dual-Target Pharmacology: Unique iNOS Inhibition Unmatched by Standard CB1 Antagonists

Unlike classical CB1 antagonists such as rimonabant or JD5037, which are single-target agents, (Rac)-Zevaquenabant is a hybrid molecule designed to simultaneously inhibit iNOS [1]. In the original medicinal chemistry study, the series including MRI-1867 was specifically designed and evaluated for iNOS inhibitory activity. In functional studies, MRI-1867 (the S-enantiomer) demonstrates antifibrotic efficacy that is superior to inhibition of CB1R alone, and the dual mechanism is critical for its full therapeutic effect [2].

Polypharmacology iNOS inhibition Fibrosis

Enantiomeric Differentiation: R-MRI-1867 as a Built-in Negative Control for iNOS Activity

The racemic mixture (Rac)-Zevaquenabant contains equal parts of the S- and R-enantiomers, which have distinct pharmacological profiles. S-MRI-1867 is a potent peripheral CB1R antagonist and iNOS inhibitor, while R-MRI-1867 retains iNOS inhibitory activity but is CB1R-inactive [1]. This stereospecific difference allows researchers to use (Rac)-Zevaquenabant as a source of both enantiomers or to employ the pure R-enantiomer as a matched negative control for CB1R-mediated effects in studies involving iNOS inhibition.

Stereochemistry Enantiomer pharmacology Control compound

Optimal Research and Industrial Application Scenarios for (Rac)-Zevaquenabant


Investigating Liver Fibrosis via Dual CB1R/iNOS Antagonism

Utilize (Rac)-Zevaquenabant in in vitro (e.g., hepatic stellate cell activation) and in vivo (e.g., bile duct ligation or CCl4-induced) models of liver fibrosis to interrogate the combined role of peripheral CB1R and iNOS pathways. The dual-target mechanism, with a defined CB1R Ki of 5.7 nM [1], provides a unique tool that cannot be replicated by single-target CB1 antagonists like rimonabant [2].

Structure-Activity Relationship (SAR) Studies for CB1R/iNOS Hybrid Molecules

Employ (Rac)-Zevaquenabant as a reference standard in SAR campaigns aimed at developing next-generation, peripherally restricted, dual-target antifibrotic agents. Its racemic nature and well-characterized binding affinity (Ki = 5.7 nM) [1] make it an ideal benchmark for evaluating novel analogs, while its enantiomers offer insights into stereospecific activity [2].

Analytical Standard for LC-MS/MS Bioanalysis in Pharmacokinetic Studies

Use (Rac)-Zevaquenabant or its stable-isotope-labeled analog (13C6-racemic MRI-1867) as an internal standard for the quantitation of S-MRI-1867 in biological matrices during preclinical and clinical drug metabolism and pharmacokinetic studies [1].

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